molecular formula C13H16N4OS B2719333 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1448136-37-5

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2719333
CAS No.: 1448136-37-5
M. Wt: 276.36
InChI Key: AUQCRPGUZDVRSQ-UHFFFAOYSA-N
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Description

1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea is a urea-based heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a methyl group at position 1. The urea moiety bridges the pyrazole-methyl unit to a thiophen-2-yl group.

Properties

IUPAC Name

1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-17-11(9-4-5-9)7-10(16-17)8-14-13(18)15-12-3-2-6-19-12/h2-3,6-7,9H,4-5,8H2,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQCRPGUZDVRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)NC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Thiophene Ring Introduction: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Urea Formation: The final step involves the reaction of the pyrazole and thiophene intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial, antifungal, or anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues with Adamantyl Substituents

describes 1-(1-adamantyl)-3-heteroaryl ureas, which share the urea bridge but replace the pyrazole-cyclopropyl group with a bulky adamantyl moiety. Key examples include:

Compound Name Substituents Yield (%) Melting Point (°C) Biological Activity
1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (40) Adamantyl, oxadiazole-thiophene 42.4 211–213 Anti-tuberculosis
1-(1-adamantyl)-3-(1-ethylpyrazol-3-yl)urea (41) Adamantyl, ethylpyrazole 56.2 140–146 Not specified
1-(1-adamantyl)-3-(1-methylpyrazol-4-yl)urea (44) Adamantyl, methylpyrazole 63.4 217–218 Not specified

Key Differences :

  • The thiophene-containing derivative (40) shows anti-tuberculosis activity, suggesting that the thiophen-2-yl moiety may contribute to target binding in microbial systems .

Urea Derivatives with Thiophene Heterocycles

and highlight compounds incorporating thiophene groups, though with distinct scaffolds:

  • Pyrimidin-2-ol/thi-ol derivatives (4a–d, 5a–d): Synthesized from (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one, these compounds replace the urea bridge with pyrimidin-2-ol or pyrimidin-2-thiol. They are synthesized using ethanolic KOH, contrasting with the THF/isocyanate route common for urea derivatives .
  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): A non-urea compound but shares the thiophen-2-yl group, demonstrating the versatility of thiophene in medicinal chemistry .

Key Differences :

  • The target compound’s urea bridge provides hydrogen-bonding capacity, which is absent in pyrimidin-2-ol or alcohol derivatives. This feature may enhance interactions with biological targets like kinases or proteases.

Urea Compounds with Pyrazole Cores

and describe pyrazole-containing ureas synthesized via different methods:

  • 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas (5а–l) : These derivatives employ toluene or chloroform as solvents and emphasize substituent diversity at the pyrazole ring. For example, compound 5a (R = H) has a hydroxymethyl group at position 4 of the pyrazole, contrasting with the cyclopropyl and methyl groups in the target compound .
  • 1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate (21ec) : Combines pyrazole with a triazole-acetate group, synthesized using click chemistry .

Key Differences :

Physicochemical Data

Property Target Compound 1-(1-Adamantyl)-3-(oxazol-2-yl)urea (45) 4-(5-Substituted-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a–d)
Molecular Weight ~318.36 g/mol (calculated) ~343.43 g/mol ~350–400 g/mol
Melting Point Not reported 189–192°C Not reported
Yield Not reported 40.6% 60–75% (estimated)

Biological Activity

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C14H16N4OSC_{14}H_{16}N_{4}OS with a molecular weight of approximately 288.37 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and a thiophene moiety that may enhance its pharmacological profile.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific biological receptors or enzymes involved in disease pathways. Pyrazole derivatives generally exhibit inhibitory effects on various kinases and enzymes, which are critical in cancer and inflammatory responses .

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, may possess notable antitumor properties. Studies have shown that similar compounds can inhibit key proteins involved in tumor growth, such as BRAF(V600E), EGFR, and Aurora-A kinase .

Anti-inflammatory Properties

Pyrazole derivatives have been documented to exhibit anti-inflammatory effects. The presence of the thiophene ring may contribute to enhanced anti-inflammatory activity through modulation of inflammatory pathways .

Antimicrobial Activity

Some studies suggest that pyrazole compounds can also demonstrate antimicrobial properties. This activity is attributed to their ability to disrupt microbial cell functions, although specific data on this compound remains limited .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

  • Anticancer Studies : A study evaluated the cytotoxic effects of various pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity .
  • Inhibition Studies : Another study focused on the structural activity relationship (SAR) of pyrazole derivatives against specific kinases. The findings revealed that modifications in the pyrazole structure significantly influenced their inhibitory potency against cancer-related targets .
  • Anti-inflammatory Research : Research into the anti-inflammatory effects highlighted that pyrazole compounds could reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type Evidence Reference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryReduction of inflammatory markers in cell lines
AntimicrobialDisruption of microbial functions (general findings)

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